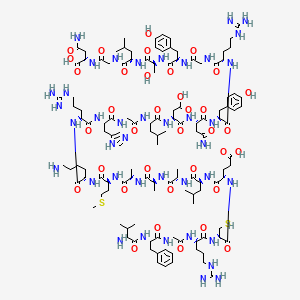
Triheptylammonium nitrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Triheptylammonium nitrate is an organic compound with the molecular formula C₂₅H₅₄N₂O₃ and a molecular weight of 430.7079 g/mol . It is a quaternary ammonium salt, which means it contains a positively charged nitrogen atom bonded to four organic groups. This compound is known for its use in various chemical processes and research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Triheptylammonium nitrate can be synthesized through the reaction of triheptylamine with nitric acid. The reaction typically involves the following steps:
Preparation of Triheptylamine: Triheptylamine is synthesized by the alkylation of ammonia with heptyl halides.
Formation of this compound: Triheptylamine is then reacted with nitric acid to form this compound. The reaction is carried out under controlled conditions to ensure the complete conversion of triheptylamine to this compound.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
Triheptylammonium nitrate undergoes various chemical reactions, including:
Oxidation: The nitrate ion can act as an oxidizing agent in certain reactions.
Reduction: Under specific conditions, the nitrate ion can be reduced to nitrite or other nitrogen-containing species.
Substitution: The nitrate ion can be substituted by other anions in exchange reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like sodium chloride or potassium bromide can facilitate substitution reactions.
Major Products Formed
Oxidation: Products may include nitrite ions and various nitrogen oxides.
Reduction: Products can include ammonia, nitrogen gas, or other reduced nitrogen species.
Substitution: Products depend on the substituting anion, resulting in compounds like triheptylammonium chloride or triheptylammonium bromide.
Wissenschaftliche Forschungsanwendungen
Triheptylammonium nitrate has a wide range of applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: It is employed in the extraction and purification of biological molecules, such as proteins and nucleic acids.
Medicine: Research into its potential use in drug delivery systems and as an antimicrobial agent is ongoing.
Industry: It is used in the production of specialty chemicals and as an additive in various industrial processes.
Wirkmechanismus
The mechanism of action of triheptylammonium nitrate involves its ability to act as a phase transfer catalyst. The positively charged nitrogen atom interacts with negatively charged species, facilitating their transfer between different phases. This property is particularly useful in reactions where reactants are in different phases, such as liquid-liquid or solid-liquid systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Triheptylammonium chloride
- Triheptylammonium bromide
- Trioctylammonium nitrate
Uniqueness
Triheptylammonium nitrate is unique due to its specific combination of heptyl groups and nitrate ion. This combination imparts distinct properties, such as its ability to act as a phase transfer catalyst and its specific reactivity in chemical reactions. Compared to similar compounds, this compound offers unique advantages in terms of solubility, reactivity, and application in various fields.
Eigenschaften
CAS-Nummer |
5187-77-9 |
|---|---|
Molekularformel |
C21H46N2O3 |
Molekulargewicht |
374.6 g/mol |
IUPAC-Name |
triheptylazanium;nitrate |
InChI |
InChI=1S/C21H45N.NO3/c1-4-7-10-13-16-19-22(20-17-14-11-8-5-2)21-18-15-12-9-6-3;2-1(3)4/h4-21H2,1-3H3;/q;-1/p+1 |
InChI-Schlüssel |
AOLAQUAZUBIGOR-UHFFFAOYSA-O |
Kanonische SMILES |
CCCCCCC[NH+](CCCCCCC)CCCCCCC.[N+](=O)([O-])[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



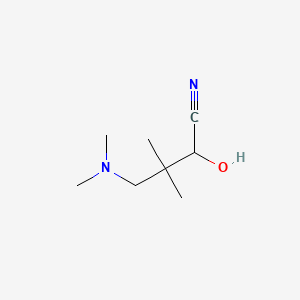
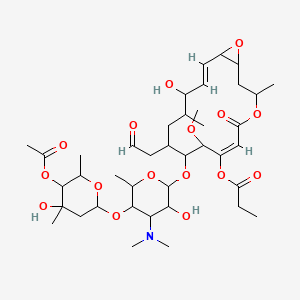
![2-[4-[[4-(Diaminomethylideneamino)phenyl]methyl]phenyl]guanidine](/img/structure/B13767188.png)
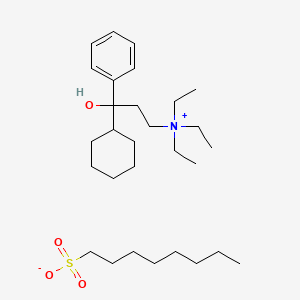
![Acetamide, N-[3-[(2-cyanoethyl)-2-propenylamino]phenyl]-](/img/structure/B13767195.png)
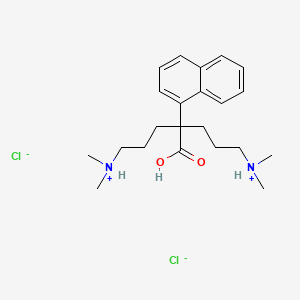

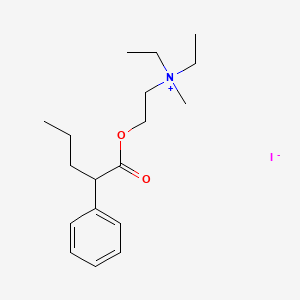
![2-{[(1-Hydroxypropan-2-yl)oxy]carbonyl}benzoic acid](/img/structure/B13767221.png)
![2-Propanone, O-[[[[1,3,3-trimethyl-5-[[[[(1-methylethylidene)amino]oxy]carbonyl]amino]cyclohexyl]methyl]amino]carbonyl]oxime](/img/structure/B13767225.png)

